2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one
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Overview
Description
2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and an amino group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-chlorocyclohexanone with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be used to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(4-hydroxyphenyl)amino]cyclohex-2-en-1-one
- 2-Chloro-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
- 2-Chloro-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one
Uniqueness
2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure
The compound has the molecular formula C13H14ClN\O2 and features a cyclohexenone ring substituted with a chloro group, a methoxyphenyl group, and an amino group. The presence of the methoxy group enhances its solubility and stability, which is crucial for biological activity.
Synthesis Methods
The synthesis typically involves the reaction of 2-chlorocyclohexanone with 4-methoxyaniline in the presence of a base like sodium hydroxide and a solvent such as ethanol. The reaction is conducted under reflux conditions to ensure complete conversion, followed by purification through recrystallization.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in colon cancer cells (HCT116), with IC50 values ranging from 104 to 137 nM depending on the specific cell line used .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited notable effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been explored for anti-inflammatory activity. Preliminary studies indicate that it may outperform traditional anti-inflammatory agents such as curcumin in certain assays . This opens avenues for further research into its use in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may modulate enzymatic activities or receptor functions, impacting pathways related to cell growth and inflammation. Further investigations are needed to elucidate these mechanisms fully.
Comparative Analysis
Compound | Biological Activity | Reference |
---|---|---|
This compound | Anticancer, Antimicrobial, Anti-inflammatory | |
Curcumin | Anti-inflammatory | |
Ciprofloxacin | Antimicrobial |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Antitumor Studies : In xenograft models, administration of the compound led to significant tumor regression, demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy : A study reported that derivatives of this compound showed enhanced antibacterial activity against resistant strains of bacteria, indicating its relevance in addressing antibiotic resistance .
- Inflammation Models : Experimental models of inflammation showed that this compound could reduce markers of inflammation more effectively than some conventional treatments .
Properties
IUPAC Name |
2-chloro-3-(4-methoxyanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-17-10-7-5-9(6-8-10)15-11-3-2-4-12(16)13(11)14/h5-8,15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISBHNRVYLXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.